

Molecular weight of 2-Methyl-4-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-4-phenyl-1H-imidazole

Cat. No.: B080878

[Get Quote](#)

Technical Guide: 2-Methyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of **2-Methyl-4-phenyl-1H-imidazole**. The information is intended for an audience with a technical background in chemistry and pharmacology.

Core Compound Data

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic aromatic organic compound. Its core structure consists of a five-membered imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **2-Methyl-4-phenyl-1H-imidazole** and its close isomer, 4-Methyl-2-phenyl-1H-imidazole. Due to the limited availability of specific experimental data for the title compound, data for its isomer is provided for comparative purposes and is clearly noted.

Property	Value	Source / Notes
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1]
Molecular Weight	158.20 g/mol	[1] [2]
IUPAC Name	2-methyl-4-phenyl-1H-imidazole	
CAS Number	13739-48-5	[1]
Melting Point	180-183 °C	Data for isomer: 4-Methyl-2-phenyl-1H-imidazole. [3]
¹ H NMR	Data not available in cited literature for the title compound.	Representative data for related imidazoles are available. [4] [5]
¹³ C NMR	Data not available in cited literature for the title compound.	PubChem indicates data availability. [1] Tautomerization can complicate solution-phase NMR for phenylimidazoles. [6]
IR Spectroscopy	Data not available in cited literature for the title compound.	Representative spectra for imidazole derivatives show characteristic N-H, C=N, and aromatic C-H stretches. [5]
Mass Spectrometry	Data not available in cited literature for the title compound.	PubChem indicates GC-MS data availability. [1]

Experimental Protocols

Representative Synthesis of a Phenyl-imidazole Derivative

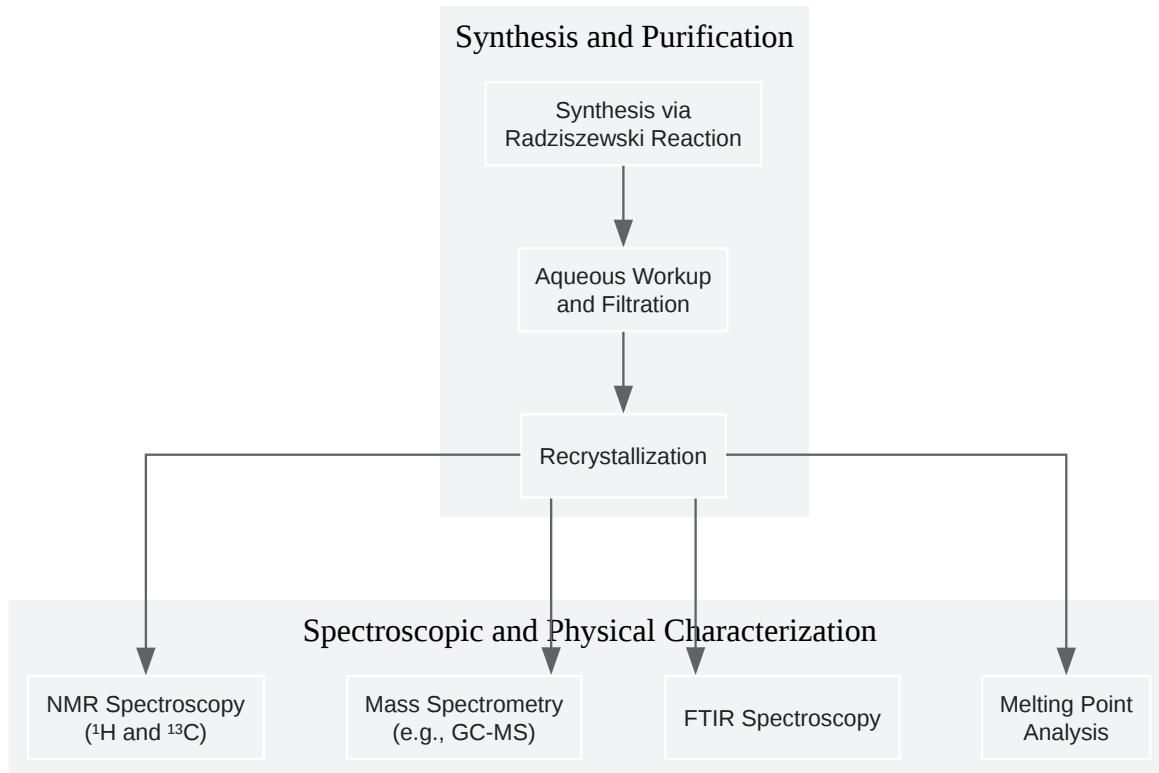
While a specific, detailed protocol for **2-Methyl-4-phenyl-1H-imidazole** was not found in the surveyed literature, a common method for synthesizing substituted imidazoles is the Radziszewski reaction and its variations. The following is an adaptable, representative protocol

based on the synthesis of 2,4,5-triphenyl-1H-imidazole, which can be modified for the synthesis of the title compound.[7]

Reaction Scheme (Proposed for **2-Methyl-4-phenyl-1H-imidazole**):

This synthesis would likely involve the reaction of a phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one), an aldehyde (acetaldehyde), and a source of ammonia (e.g., ammonium acetate).

Materials:


- 2-Bromo-1-phenylethan-1-one
- Acetaldehyde
- Ammonium acetate
- Glacial acetic acid (as solvent)

Procedure:

- In a round-bottom flask, combine 1 molar equivalent of 2-bromo-1-phenylethan-1-one, 1.5 molar equivalents of acetaldehyde, and 5-10 molar equivalents of ammonium acetate.
- Add a sufficient volume of glacial acetic acid to dissolve the reactants.
- Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker of ice water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified **2-Methyl-4-phenyl-1H-imidazole**.

Characterization Workflow

A typical workflow for the characterization of the synthesized **2-Methyl-4-phenyl-1H-imidazole** would involve the following analytical techniques.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

Phenyl-imidazole derivatives have been investigated for a range of biological activities. A notable target is the enzyme Indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune responses.^{[8][9]}

Inhibition of the IDO1 Signaling Pathway

IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynureneine.^[8] In the context of oncology, tumor cells can exploit this pathway to create an immunosuppressive microenvironment, thereby evading the host's immune system. The expression of IDO1 by tumor cells leads to the depletion of tryptophan, which is essential for T-cell proliferation, and the production of kynureine pathway metabolites that induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).^{[8][10]}

Phenyl-imidazole compounds, such as **2-Methyl-4-phenyl-1H-imidazole**, are structurally similar to other known IDO1 inhibitors.^{[8][9]} These inhibitors typically function by binding to the heme iron within the active site of the IDO1 enzyme, preventing the binding and subsequent degradation of tryptophan.^[8] The inhibition of IDO1 can restore local tryptophan levels, thereby reactivating effector T-cells and reducing the population of immunosuppressive Tregs, which can enhance anti-tumor immunity.

[Click to download full resolution via product page](#)

Fig. 2: The IDO1 signaling pathway and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-4-Phenyl-1H-Imidazole | C10H10N2 | CID 594112 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 70012 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2-phenylimidazole 95 827-43-0 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. sctunisie.org [sctunisie.org]
- 8. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight of 2-Methyl-4-phenyl-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080878#molecular-weight-of-2-methyl-4-phenyl-1h-imidazole\]](https://www.benchchem.com/product/b080878#molecular-weight-of-2-methyl-4-phenyl-1h-imidazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com